molecular formula C9H12N2O B13710047 3-(3-Azetidinyl)-4-methoxypyridine

3-(3-Azetidinyl)-4-methoxypyridine

Cat. No.: B13710047
M. Wt: 164.20 g/mol
InChI Key: KQGIHRFUZJQVQX-UHFFFAOYSA-N
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Description

3-(3-Azetidinyl)-4-methoxypyridine is a heterocyclic compound that features both an azetidine ring and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Azetidinyl)-4-methoxypyridine typically involves the formation of the azetidine ring followed by its attachment to the methoxypyridine moiety. One common method involves the use of N-Boc-3-azetidinone as a starting material, which undergoes a Horner-Wadsworth-Emmons reaction followed by rhodium(I)-catalyzed conjugate addition of arylboronic acids . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the selection of appropriate solvents and catalysts to ensure high yield and purity. The process may also involve steps such as esterification, Pinner reaction, neutralization, and amidine formation .

Chemical Reactions Analysis

Types of Reactions

3-(3-Azetidinyl)-4-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted azetidine derivatives .

Scientific Research Applications

3-(3-Azetidinyl)-4-methoxypyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3-(3-Azetidinyl)-4-methoxypyridine exerts its effects involves its interaction with specific molecular targets. For instance, its acetylcholinesterase inhibitory activity is due to its binding within the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Azetidinyl)-4-methoxypyridine is unique due to its combination of the azetidine ring and methoxypyridine moiety, which imparts distinct chemical and biological properties. Its potential neuroprotective effects and acetylcholinesterase inhibitory activity set it apart from other similar compounds .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-(azetidin-3-yl)-4-methoxypyridine

InChI

InChI=1S/C9H12N2O/c1-12-9-2-3-10-6-8(9)7-4-11-5-7/h2-3,6-7,11H,4-5H2,1H3

InChI Key

KQGIHRFUZJQVQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1)C2CNC2

Origin of Product

United States

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